

Illuminating the Structure of D-Malic Acid: An NMR Spectroscopy Application Note

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Compound of Interest		
Compound Name:	D-Malic acid	
Cat. No.:	B1670821	Get Quote

Abstract

This application note provides a comprehensive guide to the structural elucidation of **D-Malic acid** using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation and the acquisition of ¹H, ¹³C, COSY, HSQC, and HMBC spectra are presented, tailored for researchers, scientists, and professionals in drug development. All quantitative NMR data, including chemical shifts, coupling constants, and 2D correlations, are summarized in structured tables for clarity and ease of comparison. Furthermore, this note incorporates Graphviz diagrams to visually represent the experimental workflow, the molecular structure with atom numbering, and key 2D NMR correlations, offering a clear and instructive overview of the entire analytical process.

Introduction

D-Malic acid, a naturally occurring dicarboxylic acid, plays a crucial role in various biochemical pathways, including the citric acid cycle. Its stereochemistry and functional groups are of significant interest in fields ranging from food chemistry to pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of its molecular structure in solution. This note details the application of a suite of NMR experiments to confirm the connectivity and stereochemistry of **D-Malic acid**.

Experimental Protocols



Sample Preparation

A solution of **D-Malic acid** suitable for NMR analysis can be prepared as follows:

- Weighing: Accurately weigh approximately 10-20 mg of D-Malic acid.
- Dissolution: Dissolve the sample in 0.6 mL of deuterium oxide (D₂O). D₂O is a suitable solvent as it does not produce a large solvent signal in the ¹H NMR spectrum.[1][2]
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

All NMR spectra were acquired on a 500 MHz spectrometer. The following are typical acquisition parameters that can be adapted as needed.

- ¹H NMR:
 - Pulse Program: zg30
 - Number of Scans (ns): 16
 - Relaxation Delay (d1): 1.0 s
 - Spectral Width (sw): 20 ppm
- 13C NMR:
 - Pulse Program: zgpg30
 - Number of Scans (ns): 1024
 - Relaxation Delay (d1): 2.0 s
 - Spectral Width (sw): 220 ppm
- COSY (Correlation Spectroscopy):



- · Pulse Program: cosygpmf
- Number of Scans (ns): 2
- Relaxation Delay (d1): 1.5 s
- HSQC (Heteronuclear Single Quantum Coherence):
 - Pulse Program: hsqcedetgpsp
 - Number of Scans (ns): 2
 - Relaxation Delay (d1): 1.5 s
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Pulse Program: hmbcgplpndqf
 - Number of Scans (ns): 4
 - Relaxation Delay (d1): 1.5 s

Data Presentation and Structural Elucidation

The acquired NMR data provides detailed insights into the molecular structure of **D-Malic acid**.

¹H and ¹³C NMR Spectral Data

The one-dimensional 1H and ^{13}C NMR spectra reveal the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H and ¹³C NMR Data for **D-Malic Acid** in D₂O



Atom	¹ H Chemical Shift (ppm)	Multiplicity	J (Hz)	¹³ C Chemical Shift (ppm)
1	-	-	-	177.5
2	4.35	dd	9.0, 4.5	71.5
3	2.75, 2.60	dd, dd	16.0, 4.5 (A), 16.0, 9.0 (B)	42.0
4	-	-	-	179.0

Note: The protons on C3 are diastereotopic and appear as two distinct signals.

2D NMR Correlation Data

Two-dimensional NMR experiments establish the connectivity between atoms.

- COSY: This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.
- HSQC: This experiment identifies direct one-bond correlations between protons and the carbon atoms they are attached to.
- HMBC: This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the carbon skeleton.

Table 2: Key 2D NMR Correlations for D-Malic Acid

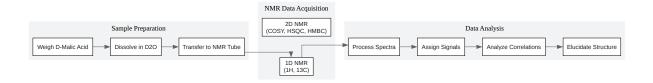


Correlation Type	Proton (¹H)	Correlated Atom(s) (¹H or ¹³C)
COSY	H2 (4.35 ppm)	H3A (2.75 ppm), H3B (2.60 ppm)
H3A (2.75 ppm)	H2 (4.35 ppm), H3B (2.60 ppm)	
H3B (2.60 ppm)	H2 (4.35 ppm), H3A (2.75 ppm)	_
HSQC	H2 (4.35 ppm)	C2 (71.5 ppm)
H3A (2.75 ppm)	C3 (42.0 ppm)	
H3B (2.60 ppm)	C3 (42.0 ppm)	_
НМВС	H2 (4.35 ppm)	C1 (177.5 ppm), C3 (42.0 ppm), C4 (179.0 ppm)
H3A (2.75 ppm)	C1 (177.5 ppm), C2 (71.5 ppm), C4 (179.0 ppm)	
H3B (2.60 ppm)	C1 (177.5 ppm), C2 (71.5 ppm), C4 (179.0 ppm)	

Visualizations

The following diagrams provide a visual representation of the experimental workflow and the structural information obtained from the NMR data.





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Caption: Experimental workflow for NMR-based structural elucidation.

C1 C2 C3 C4 H2 H3A H3B

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Caption: Structure of **D-Malic acid** with atom numbering.

Caption: Key COSY and HMBC correlations for **D-Malic acid**.

Conclusion

This application note demonstrates the power and utility of multi-dimensional NMR spectroscopy for the complete structural assignment of **D-Malic acid**. The detailed protocols and tabulated data serve as a valuable resource for researchers in natural product chemistry, metabolomics, and drug discovery. The combination of ¹H, ¹³C, COSY, HSQC, and HMBC experiments provides a robust and efficient method for the unambiguous structural elucidation of small organic molecules.

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References

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